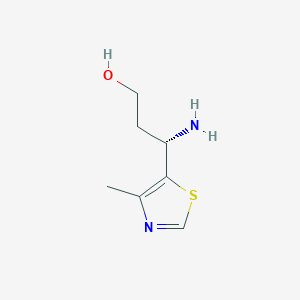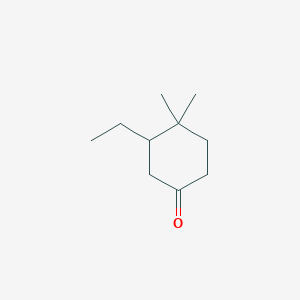
3-Ethyl-4,4-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H18O It is a cyclohexanone derivative characterized by the presence of an ethyl group at the third position and two methyl groups at the fourth position on the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,4-dimethylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 4,4-dimethylcyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the alkylation process. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
3-Ethyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
科学研究应用
3-Ethyl-4,4-dimethylcyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with specific therapeutic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural features and reactivity.
作用机制
The mechanism of action of 3-Ethyl-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. For example, it may inhibit the activity of certain oxidoreductases or hydrolases, leading to changes in metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the ethyl group at the third position, resulting in different reactivity and applications.
2-Cyclohexen-1-one, 4,4-dimethyl-: Contains a double bond in the cyclohexane ring, leading to distinct chemical properties and reactivity.
Cyclohexanone: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
3-Ethyl-4,4-dimethylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which imparts specific steric and electronic effects. These structural features influence its reactivity and make it a valuable compound for various synthetic and research applications.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
3-ethyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-4-8-7-9(11)5-6-10(8,2)3/h8H,4-7H2,1-3H3 |
InChI 键 |
DFZQMBACAQLKLT-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(=O)CCC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


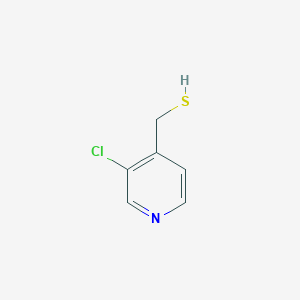
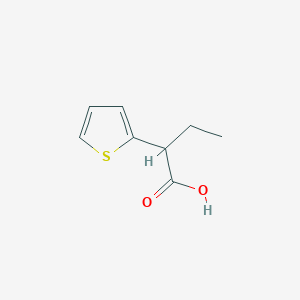
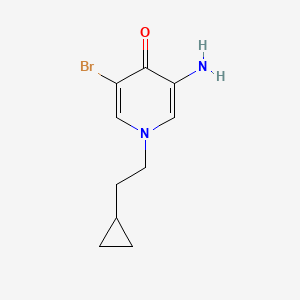
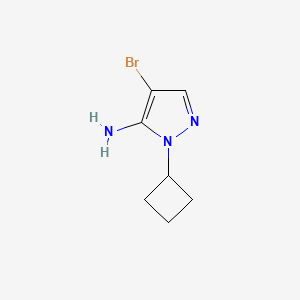
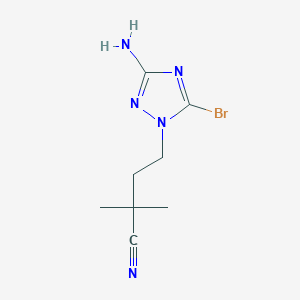
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
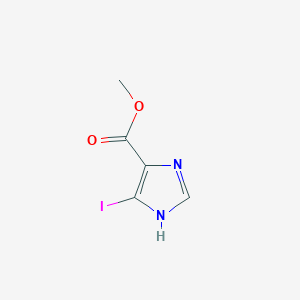
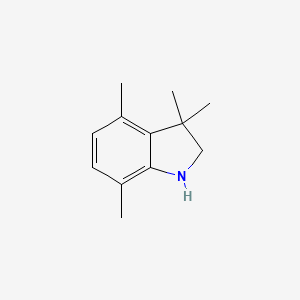
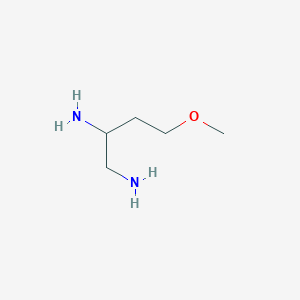
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)

![1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
